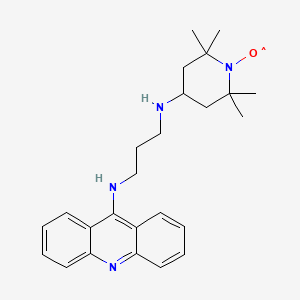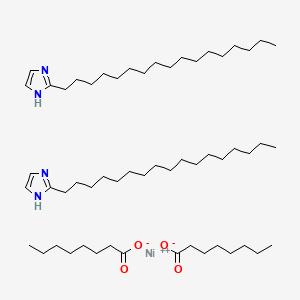
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the structural elements of pyrrolidine, acridine, and tetramethyl groups, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the pyrrolidine moiety. The final step involves the incorporation of the tetramethyl groups. Common reagents used in these reactions include acridine, pyrrolidine, and methylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent marker due to the acridine moiety, which is known for its fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to the acridine group’s known intercalating properties with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is particularly useful in cancer therapy. The pyrrolidine and tetramethyl groups may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: Another acridine derivative with antibacterial properties.
Methylene Blue: A compound with similar structural features used in various diagnostic applications.
Uniqueness: 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- stands out due to its combination of structural elements, which confer unique properties such as enhanced fluorescence and potential therapeutic effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
This detailed overview highlights the significance of 1-Pyrrolidinyloxy, 4-((3-(9-acridinylamino)propyl)amino)-2,2,6,6-tetramethyl- in scientific research and its potential applications across multiple fields
Propiedades
Número CAS |
59668-66-5 |
|---|---|
Fórmula molecular |
C25H33N4O |
Peso molecular |
405.6 g/mol |
InChI |
InChI=1S/C25H33N4O/c1-24(2)16-18(17-25(3,4)29(24)30)26-14-9-15-27-23-19-10-5-7-12-21(19)28-22-13-8-6-11-20(22)23/h5-8,10-13,18,26H,9,14-17H2,1-4H3,(H,27,28) |
Clave InChI |
LXEOXTCPTFHXLR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)NCCCNC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















